molecular formula C8H11BrN2 B188283 1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole CAS No. 13369-76-1

1-allyl-4-bromo-3,5-dimethyl-1H-pyrazole

Cat. No.: B188283
CAS No.: 13369-76-1
M. Wt: 215.09 g/mol
InChI Key: IXFANQSEPSHPIG-UHFFFAOYSA-N
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Description

1-Allyl-4-bromo-3,5-dimethyl-1H-pyrazole is an organic compound with the molecular formula C8H11BrN2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-4-bromo-3,5-dimethyl-1H-pyrazole can be synthesized through a multi-step process involving the bromination of 3,5-dimethylpyrazole followed by allylation. The bromination step typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The allylation step involves the reaction of the brominated intermediate with an allylating agent such as allyl bromide in the presence of a base like potassium carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4-bromo-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

  • **Oxidation

Properties

IUPAC Name

4-bromo-3,5-dimethyl-1-prop-2-enylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-4-5-11-7(3)8(9)6(2)10-11/h4H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFANQSEPSHPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC=C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649268
Record name 4-Bromo-3,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13369-76-1
Record name 4-Bromo-3,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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